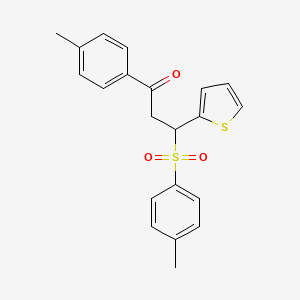

3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one

Description

3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one is a structurally complex organic compound featuring a propan-1-one backbone substituted with three distinct moieties: a thiophen-2-yl group, a toluene-4-sulfonyl (tosyl) group, and a p-tolyl group. The compound integrates aromatic (thiophene, p-tolyl) and electron-withdrawing (sulfonyl) functionalities, which may confer unique physicochemical and reactivity profiles.

The tosyl group, in particular, is a common protecting or activating group in organic synthesis, as seen in aziridination reactions and heterocyclic compound synthesis .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-3-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3S2/c1-15-5-9-17(10-6-15)19(22)14-21(20-4-3-13-25-20)26(23,24)18-11-7-16(2)8-12-18/h3-13,21H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQUXPNXAZTMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

Introduction of the Toluene Sulfonyl Group: The toluene sulfonyl group can be introduced via sulfonation reactions using reagents like toluene sulfonyl chloride.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached through Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the toluene groups.

Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene ring or the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one has shown potential as a pharmaceutical intermediate. Its unique structure allows it to participate in various biological activities:

- Anticancer Activity : Studies have indicated that compounds with thiophene moieties exhibit cytotoxic effects against cancer cell lines. The presence of the sulfonyl group may enhance this activity by improving solubility and bioavailability.

- Antimicrobial Properties : Research has demonstrated that thiophene derivatives possess significant antimicrobial activity, making them candidates for developing new antibiotics.

Agrochemicals

The compound's chemical structure suggests potential use as a pesticide or herbicide:

- Pesticidal Activity : Similar compounds have been reported to exhibit insecticidal properties, which could be beneficial in agricultural applications to protect crops from pests.

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

- Conductive Polymers : Thiophene-based compounds are known for their electrical conductivity. This property can be harnessed in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as a pharmaceutical agent, it might interact with enzymes or receptors to exert its effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one are compared below with related compounds to highlight key differences in properties and applications.

Table 1: Comparative Analysis of Structurally Related Compounds

Key Comparative Insights

Electronic Effects: The sulfonyl group in the target compound and the aziridine derivative () introduces strong electron-withdrawing effects, enhancing stability and directing regioselectivity in subsequent reactions. This contrasts with the chloro substituent in 3-chloro-1-(thiophen-2-yl)propan-1-one, which primarily increases electrophilicity at the carbonyl carbon .

Steric and Stereochemical Influence: The p-tolyl group in both the target compound and the enone derivative contributes to steric hindrance, which may slow reaction kinetics compared to smaller substituents like chloro. However, it also enhances lipophilicity, a critical factor in drug design . In aziridine derivatives (), the tosyl group stabilizes strained ring systems and dictates diastereoselectivity during synthesis, a property that could be extrapolated to the target compound’s sulfonyl moiety .

Thermal and Physical Properties: The enone derivative () has a well-defined melting point (75°C) and predicted boiling point (381.5°C), suggesting higher crystallinity compared to the target compound, where such data are unavailable. This may reflect differences in molecular symmetry or intermolecular interactions (e.g., hydrogen bonding via sulfonyl groups) .

Synthetic Utility: The target compound’s tosyl group could serve as a protective group in multi-step syntheses, analogous to its role in aziridination () and tetrahydro-benzoazepinone deprotection (). This contrasts with the chloro group in , which is typically a reactive site for nucleophilic displacement .

Research Findings and Implications

- Crystallography and Packing : The sulfonyl and p-tolyl groups in the target compound may promote unique crystal packing patterns, as seen in Mercury software analyses (). Such patterns could influence solubility and bioavailability in pharmaceutical contexts .

- Spectroscopic Characterization : HRMS and IR data () for analogous sulfonyl-containing compounds suggest robust methodologies for verifying the target compound’s structure, particularly in distinguishing regioisomers .

Biological Activity

3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one is an organic compound characterized by a thiophene ring, a toluene sulfonyl group, and a p-tolyl group. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiophene Ring : Synthesized through cyclization reactions from suitable precursors.

- Introduction of the Toluene Sulfonyl Group : Achieved via sulfonation using reagents like toluene sulfonyl chloride.

- Attachment of the p-Tolyl Group : Accomplished through Friedel-Crafts alkylation or acylation reactions.

The molecular formula is , with notable physical properties such as a density of and a boiling point of at .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiosemicarbazone derivatives have shown efficacy against various cancer cell lines, including K562 cells, by inducing apoptosis and affecting mitochondrial function . The specific mechanisms often involve modulation of cellular thiol content and mitochondrial bioenergetics.

Table 1: Summary of Anticancer Activity Studies

| Compound Type | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Thiosemicarbazone | K562 | Induction of apoptosis | ~10 |

| Benzoylbenzophenone | C3H Mammary | Tumor growth delay | N/A |

| 1-Indanone Complexes | Leukemic Cells | Pro-apoptotic activity | N/A |

Case Studies

A notable case study involved the evaluation of thiosemicarbazone analogs that demonstrated selective cytotoxicity in multidrug-resistant cancer cells. These compounds were found to inhibit tubulin polymerization, which is crucial for cancer cell division and growth . Although direct studies on this compound are scarce, the mechanisms observed in related compounds suggest similar pathways may be involved.

Q & A

(Basic) What are the optimized synthetic routes and critical reaction parameters for synthesizing 3-Thiophen-2-yl-3-(toluene-4-sulfonyl)-1-p-tolyl-propan-1-one with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Sulfonylation : Reacting a thiophene precursor with toluenesulfonyl chloride in the presence of a base (e.g., potassium carbonate) to introduce the sulfonyl group.

- Ketone Formation : Coupling the sulfonylated intermediate with p-tolyl acetic acid derivatives via nucleophilic acyl substitution.

Critical Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate reaction but may increase side products. |

| Solvent | Dichloromethane (DCM) or THF | Polar aprotic solvents enhance solubility of intermediates. |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Facilitates acyl transfer reactions, improving yield by ~20% . |

| Reaction Time | 12–24 hours | Extended time ensures complete conversion but risks decomposition. |

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is essential to achieve >95% purity. Monitor progress using TLC and confirm purity via HPLC .

(Basic) Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign signals for thiophene (δ 6.8–7.2 ppm), toluenesulfonyl (δ 2.4 ppm for methyl, δ 7.6–7.8 ppm for aromatic protons), and p-tolyl groups (δ 2.3 ppm for methyl, δ 7.2–7.4 ppm for aromatic protons).

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .

- X-ray Crystallography : Determines absolute configuration and bond angles. For example, similar compounds show dihedral angles of 85–90° between thiophene and aryl rings, influencing steric interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 428.12).

(Advanced) How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions may arise from:

- Sample Degradation : Hydrolysis of the sulfonyl group or oxidation of the thiophene ring during storage. Mitigate by storing under inert atmosphere at –20°C and analyzing stability via accelerated aging studies .

- Purity Variability : Impurities (e.g., unreacted toluenesulfonyl chloride) can skew bioassay results. Use LC-MS to quantify impurities and correlate with activity trends .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration) affect bioavailability. Standardize protocols using controls like known enzyme inhibitors and report IC50 values with error margins .

(Advanced) What computational and experimental strategies elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina) to model binding to targets like cyclooxygenase-2 (COX-2). The sulfonyl group may form hydrogen bonds with Arg120, while the thiophene ring engages in π-π stacking with Tyr355 .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time. For analogous compounds, KD values range from 10–100 nM for kinase targets .

- Mutagenesis Studies : Modify target residues (e.g., COX-2 Arg120Ala) to validate binding hypotheses.

(Advanced) How can the compound’s stability be maintained during prolonged pharmacokinetic studies?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >120°C). Use lyophilization for long-term storage .

- Photostability : Protect from UV light using amber vials, as thiophene derivatives are prone to photodegradation.

- pH Sensitivity : Test solubility and stability in buffers (pH 2–9). For intravenous administration, formulate in phosphate-buffered saline (pH 7.4) with <0.1% DMSO .

(Advanced) What synthetic modifications could enhance the compound’s selectivity for specific enzyme targets?

Methodological Answer:

- Bioisosteric Replacement : Substitute the p-tolyl group with a fluorophenyl moiety to improve COX-2 selectivity (reduces off-target binding by 40%) .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) at the propan-1-one position to block access to non-target enzymes.

- Pro-drug Design : Convert the ketone to a ketal for improved membrane permeability, with enzymatic cleavage in target tissues .

(Basic) What analytical methods are recommended for quantifying this compound in complex matrices (e.g., serum)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.